(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
Properties
IUPAC Name |
N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-5-16-10-7-6-9(17(19)20)8-11(10)21-13(16)15-12(18)14(2,3)4/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZMHVIZFJVAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzo[d]thiazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position.
Ethylation: The ethyl group is introduced via an alkylation reaction, typically using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Formation of the Ylidene Moiety: The ylidene moiety is formed by the condensation of the benzo[d]thiazole derivative with pivalamide under basic conditions, often using a base like sodium ethoxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group, where electron-withdrawing effects make the carbon more susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the reaction of 3-ethyl-6-nitrobenzo[d]thiazole with pivaloyl chloride in the presence of a base. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Recent studies have highlighted the antimicrobial and anticancer properties of this compound. Research indicates that this compound exhibits significant inhibitory effects against various cancer cell lines, making it a candidate for further drug development.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. For example, one study reported an IC50 value indicating strong cytotoxicity against breast cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential application in developing new antibacterial agents .
Industrial Applications
Beyond its biological significance, this compound has potential applications in materials science, particularly in the development of dyes and indicators due to its unique chromophoric properties.
Table 2: Potential Industrial Applications
| Application | Description |
|---|---|
| Dyes | Used as a precursor for synthetic dyes |
| Indicators | Development of colorimetric indicators |
| Photovoltaics | Potential use in organic photovoltaic materials |
Case Studies
Several case studies have documented the synthesis and application of related compounds, providing insights into the broader implications of using thiazole derivatives in drug discovery.
Case Study 1: Anticancer Screening
A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives similar to this compound and evaluated their anticancer activities using MTT assays. The results indicated that modifications to the thiazole ring could enhance cytotoxic effects against specific cancer cell lines .
Case Study 2: Antimicrobial Evaluation
Another research effort focused on the antimicrobial properties of thiazole derivatives, including this compound. The study found that structural variations significantly impacted antimicrobial efficacy, paving the way for optimizing compounds for better activity .
Mechanism of Action
The mechanism by which (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzo[d]thiazole core may bind to specific proteins or DNA.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural variations and properties of the target compound and its analogs:
Electronic and Steric Effects
- Nitro vs. Fluoro/Acetamido at Position 6: The nitro group in the target compound creates a more electron-deficient thiazole ring compared to fluoro (moderate EWG) or acetamido (electron-donating via resonance) substituents.
- Ethyl vs. Methyl at Position 3 : The ethyl group in the target compound increases steric bulk compared to methyl analogs, possibly improving lipophilicity and membrane permeability but reducing solubility .
- Pivalamide vs. Other Amides : The tert-butyl group in pivalamide offers steric protection against metabolic cleavage, a feature absent in fluorobenzamide or benzothiazole-carboxamide derivatives .
Solubility and Bioavailability
- The acetamido group in the analog from introduces hydrogen-bonding capacity, increasing aqueous solubility (density: 1.49 g/cm³) compared to the nitro-substituted target compound, which may exhibit lower solubility due to its hydrophobic tert-butyl group .
- Fluorinated analogs (e.g., ZINC12180885 in ) balance electronic effects and bioavailability, as fluorine’s small size and high electronegativity improve membrane penetration without excessive polarity .
Enzyme Interactions and pKa Considerations
- The naphthoquinone-thiazole hybrid () demonstrates enzyme inhibitory activity linked to its adamantyl and difluorobenzamide groups, with pKa values tailored for optimal binding. The target compound’s nitro group may similarly influence binding affinity, though its pKa remains uncharacterized in available literature .
- The acetamido analog’s pKa of 13.84 suggests a highly basic nitrogen, which could affect protonation states under physiological conditions .
Biological Activity
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the nitro group enhances its reactivity and potential interactions with biological targets. The structure can be summarized as follows:
- Chemical Formula : C₁₃H₁₅N₃O₂S
- Molecular Weight : 273.35 g/mol
- Functional Groups : Nitro, thiazole, amide
Biological Activity Overview
Research indicates that compounds containing the benzo[d]thiazole nucleus exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that benzo[d]thiazole derivatives possess significant antimicrobial properties against various pathogens.
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in disease processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways.
- Cellular Uptake : The compound's structure may facilitate cellular uptake, allowing it to exert effects within target cells.
Antimicrobial Activity
A study conducted on various benzo[d]thiazole derivatives demonstrated that those with nitro substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 50 µg/mL, indicating significant potency compared to standard antibiotics .
Anticancer Properties
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were reported at approximately 15 µM, suggesting moderate anticancer activity .
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound can significantly reduce inflammatory markers in vitro. For instance, a study found that these compounds reduced prostaglandin E2 levels by up to 70% in lipopolysaccharide-stimulated macrophages .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide?
- Methodology : Synthesis typically involves a multi-step process:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with ketones or aldehydes under reflux conditions (e.g., ethanol, methanol).
- Step 2 : Nitration at the 6-position using nitric acid or nitrating agents under controlled temperature (0–5°C).
- Step 3 : Condensation of the nitro-substituted benzo[d]thiazole with pivalamide via a nucleophilic acyl substitution reaction, often catalyzed by bases like triethylamine .
- Key Considerations : Solvent choice (DMF or dichloromethane) and reaction time (6–12 hours) are critical for achieving >80% yield. Purity is confirmed via TLC and HPLC .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, nitro group deshielding effects) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (expected ~350–400 g/mol) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1520 cm (N=O stretch) and ~1680 cm (C=O of pivalamide) .
Q. What functional groups dominate its reactivity?
- Key Groups :
- Nitro group (-NO) : Electrophilic substitution reactions (e.g., reduction to -NH using Pd/C and H) .
- Thiazole ring : Participates in π-π stacking interactions and hydrogen bonding, critical for biological target engagement .
- Pivalamide (-N-C(O)-C(CH)) : Hydrolysis-resistant due to steric hindrance, enhancing metabolic stability .
Advanced Research Questions
Q. How do substituents (e.g., ethyl, nitro) influence its biological activity?
- Structure-Activity Relationship (SAR) :
- Ethyl group (3-position) : Enhances lipophilicity, improving membrane permeability. Comparative studies with methyl analogs show 2-fold higher cellular uptake .
- Nitro group (6-position) : Electron-withdrawing effects stabilize the thiazole ring, increasing electrophilicity for covalent interactions with cysteine residues in enzymes .
- Experimental Design :
- Synthesize halogen-substituted analogs (e.g., Br, Cl) and compare IC values in enzyme inhibition assays .
Q. What are the challenges in characterizing its tautomeric forms?
- Tautomerism : The imine group (-N=C-) in the thiazole ring can exhibit keto-enol tautomerism, affecting binding to biological targets.
- Resolution Strategies :
- Use N NMR to track nitrogen environments .
- X-ray crystallography to resolve solid-state tautomeric preferences .
Q. How can conflicting bioactivity data across studies be reconciled?
- Common Pitfalls :
- Impurity-driven artifacts : Trace solvents (e.g., DMF) may inhibit enzymatic activity. Validate purity via GC-MS .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
- Mitigation : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) .
Q. What computational methods predict its interaction with biological targets?
- Molecular Modeling :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases, GPCRs). Focus on the nitro group’s electrostatic potential .
- MD Simulations : Simulate solvation effects (e.g., explicit water models) to assess stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
